Kaempferol 3,7-diglucoside

説明

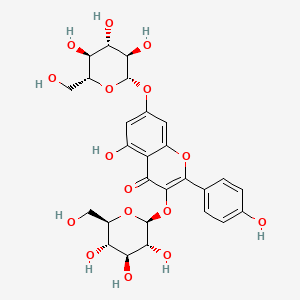

Kaempferol 3,7-diglucoside is a flavonol, a type of plant-derived compound . It has been extracted from the plant genus Meconopsis and Morettia philaena . It is a potent antioxidant and has been shown to have an inhibitory effect on lipid peroxidation in a rat model of diabetes . It can inhibit α-amylase, α-glucosidase and Acetylcholinesterase . It also has neuroprotective activity and can slow down differentiated neuronal cells SH-SY5Y from Amyloid β peptide-induced damage .

Synthesis Analysis

This compound has been identified in the leaf extracts of Evolvulus alsinoides (Linn.) . The plant extracts were obtained by serial exhaustive extraction and successive chromatographic separation . The compound was identified by Spectrophotometry, Chromatography, 1H and 13C Nuclear Magnetic Resonance, carboxylic and hydroxylic hydrolysis . Another study suggests that BcGT-3 can be used for the synthesis of kaempferol 3,7-O-diglucose .Molecular Structure Analysis

The molecular formula of this compound is C27H30O16 . It has an average mass of 610.518 Da and a monoisotopic mass of 610.153381 Da .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it possesses enzyme inhibition property towards α-amylase, α-glucosidase and Acetylcholinesterase .科学的研究の応用

Characterization in Agricultural Byproducts

Kaempferol 3,7-diglucoside has been characterized in cauliflower agroindustrial byproducts. It was found as one of the main compounds in a study that aimed to use vegetable handling and commercialization wastes as a source of potentially bioactive extracts (Llorach et al., 2003).

Plant Taxonomy and Phytochemistry

It has been identified in leaves and flowers of Sinapis arvensis and Brassica oleracea. This compound, along with other flavonol glycosides, contributes to the taxonomic differentiation within the Cruciferae family (Durkeet & Harborne, 1973).

Antitumor, Antioxidant, and Anti-inflammatory Activities

This compound, among other kaempferol glycosides, has been studied for its antitumor, antioxidant, and anti-inflammatory activities. These compounds show multiple bioactivities, and their enzymatic preparation has been explored for therapeutic applications (Wang et al., 2018).

Presence in Fern Species

This compound has been identified in fronds of different species of the Appalachian Asplenium complex, contributing to understanding the phytochemical diversity and species-specific traits in ferns (Harborne et al., 1973).

Application in Quality Control

This compound has been used as a marker in the quality control of saffron, helping in the assessment of authenticity and detection of adulteration in saffron products (Guijarro-Díez et al., 2017).

Enzymatic Synthesis

The enzymatic synthesis of this compound using microbial UDP-glycosyltransferases offers a method for producing this compound more efficiently and sustainably (Ahn et al., 2009).

Antiviral Potential

This compound, alongside other related compounds, has shown potential antiviral activity, particularly against HIV-1, suggesting its relevance in developing new therapeutic agents for HIV treatment (Behbahani et al., 2014).

Human Absorption and Excretion

Studies on the absorption, excretion, and metabolism of kaempferol in humans, particularly from dietary sources like endive, provide insight into its bioavailability and potential health benefits (Dupont et al., 2004).

Inhibition of Enzymes in Diabetes

This compound has been studied for its inhibitory effects on α-glucosidase, an enzyme target in diabetes treatment. This research highlights the potential of kaempferol and its derivatives in diabetes management (Peng et al., 2016).

Therapeutic Potential in Alzheimer's Disease

The presence of this compound in Evolvulus alsinoides and its inhibition potency against enzymes relevant in Alzheimer's disease underscore its potential in managing this condition (Sundaramoorthy & Packiam, 2020).

作用機序

特性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFQVRFGLSBFON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paeonoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25615-14-9 | |

| Record name | Paeonoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

233 °C | |

| Record name | Paeonoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-[2-(1-methylpyridin-1-ium-2-yl)cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B1236450.png)

![[11C]Phno](/img/structure/B1236458.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R)-3,12-dihydroxy-17-[(E,2S)-2-hydroxy-6-methyloct-5-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1236468.png)